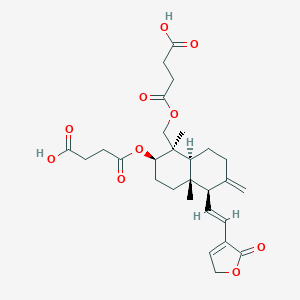

Dehydroandrographolide succinate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El succinato de dehidroandrografolídeo se sintetiza a partir de andrografolídeo, un compuesto de lactona diterpénica extraído de Andrographis paniculata . La síntesis implica la reacción de andrografolídeo con anhídrido succínico en presencia de un catalizador como la piridina . Esta reacción forma el hemiéster del succinato de dehidroandrografolídeo .

Métodos de Producción Industrial

En la producción industrial, el succinato de dehidroandrografolídeo a menudo se convierte en sus formas de sal de potasio o de potasio y sodio para mejorar la solubilidad en agua . El método de preparación implica disolver succinato de dehidroandrografolídeo y someterlo a una reacción de formación de sal con carbonato de sodio y carbonato de potasio . La solución resultante se cristaliza luego para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El succinato de dehidroandrografolídeo experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el hidróxido de sodio o el hidróxido de potasio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del succinato de dehidroandrografolídeo con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

Biochemical Properties

Chemical Structure and Synthesis

Dehydroandrographolide succinate is a derivative of andrographolide, synthesized through esterification with succinic anhydride. The synthesis typically involves heating andrographolide with succinic anhydride in the presence of a solvent like pyridine at elevated temperatures under nitrogen atmosphere.

Mechanism of Action

The compound exhibits several biological activities, including:

- Antiviral Effects : It has been shown to inhibit the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.

- Anti-inflammatory Properties : this compound modulates inflammatory responses by targeting key signaling pathways, including vascular endothelial growth factor receptor 2 (VEGFR2) signaling, promoting endothelial barrier repair.

Therapeutic Applications

This compound is primarily utilized in the following areas:

Infectious Diseases

It is clinically used for treating various viral infections, including:

- Viral Pneumonia : The compound has demonstrated efficacy in treating viral pneumonia and upper respiratory tract infections caused by influenza and other viruses .

- Acute Bronchitis and Dysentery : Its anti-infective properties make it suitable for managing acute bronchitis and dysentery.

Immunomodulation

Recent studies indicate that this compound can enhance immune responses. It is being investigated as a potential immunopotentiator in veterinary medicine, improving vaccination efficacy in animals .

Antithrombotic Effects

Research has highlighted its potential as an antithrombotic agent. In animal models, this compound exhibited superior effects compared to aspirin in preventing thrombosis, demonstrating its capability to influence platelet aggregation and coagulation pathways .

Case Studies and Clinical Research

Several studies have documented the clinical applications of this compound:

- Pharmacokinetics Study : A study involving healthy volunteers assessed the pharmacokinetics of this compound injections, revealing rapid absorption and clearance from the body with a favorable safety profile .

- Adverse Effects Analysis : A meta-analysis of adverse drug reactions associated with andrographolide derivatives reported a low incidence of serious side effects, primarily gastrointestinal disturbances .

Data Tables

Mecanismo De Acción

El succinato de dehidroandrografolídeo ejerce sus efectos a través de varios mecanismos:

Efectos inmunoestimulantes: Mejora la actividad de las células inmunitarias, lo que lleva a mejores respuestas inmunitarias.

Efectos antiinflamatorios: El compuesto inhibe la producción de citoquinas y quimiocinas proinflamatorias, reduciendo la inflamación.

Efectos antivirales: Interfiere con la replicación viral y la formación de proteínas virales maduras.

Comparación Con Compuestos Similares

El succinato de dehidroandrografolídeo es similar a otros derivados del andrografolídeo, como el succinato de dehidroandrografolídeo de potasio y el succinato de dehidroandrografolídeo de potasio y sodio . Estos compuestos comparten propiedades antiinflamatorias y antivirales similares, pero difieren en su solubilidad y estabilidad . El succinato de dehidroandrografolídeo es único en su capacidad de formar sales estables, lo que mejora su aplicabilidad clínica .

Lista de Compuestos Similares

- Succinato de dehidroandrografolídeo de potasio

- Succinato de dehidroandrografolídeo de potasio y sodio

- Andrografolídeo

Actividad Biológica

Dehydroandrographolide succinate (DAS), a derivative of the traditional herbal remedy Andrographis paniculata, has garnered significant attention for its diverse biological activities. This article reviews the pharmacological properties of DAS, focusing on its effects on platelet aggregation, vascular remodeling, and its clinical applications in treating various diseases.

Overview of this compound

DAS is primarily recognized for its immunomodulatory, anti-inflammatory, and anti-viral properties. It is commonly used in China for treating viral pneumonia and upper respiratory infections, showcasing its potential as a therapeutic agent in infectious diseases . The compound is administered through injections, often salified with potassium or sodium salts to enhance its solubility and bioavailability.

- Antithrombotic Effects : DAS has been shown to inhibit platelet aggregation significantly. In a study involving Sprague-Dawley rats, DAS treatment resulted in a dose-dependent reduction in platelet aggregation rates. The effective dose (ED50) was calculated to be approximately 386.9 mg/kg . The mechanism involves the inhibition of thromboxane A2 (TXA2), which plays a crucial role in platelet activation and aggregation.

- Impact on Coagulation Parameters : DAS affects various coagulation parameters, including prothrombin time (PT), activated partial thromboplastin time (APTT), fibrinogen levels, and thrombin time (TT). High doses of DAS significantly shortened PT and altered APTT and TT, indicating its influence on the coagulation cascade .

- Regulation of Vascular Remodeling : Recent studies have indicated that potassium this compound (PDA), a variant of DAS, can regulate the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological remodeling. This suggests a protective role against vascular diseases by maintaining endothelial barrier function .

Pharmacokinetics

The pharmacokinetic profile of DAS reveals rapid absorption and clearance from the bloodstream. A study involving healthy volunteers demonstrated that DAS had a maximum plasma concentration () ranging from 4.82 mg/L to 26.90 mg/L depending on the dose (80 mg to 320 mg). The mean half-life () was approximately 1.51–1.89 hours, indicating the need for multiple small doses to maintain effective therapeutic levels .

Adverse Reactions

While DAS is generally well-tolerated, adverse reactions can occur. A systematic review reported an incidence of adverse drug reactions (ADRs) at around 4.04% among participants using various andrographolide derivatives, with gastrointestinal disturbances being the most common . Serious ADRs were rare but included life-threatening conditions such as anaphylaxis.

Case Studies and Clinical Applications

DAS has been investigated in various clinical settings:

- Infantile Pneumonia : A systematic review highlighted the efficacy of potassium this compound injections in treating infantile pneumonia, demonstrating significant improvements in clinical outcomes compared to standard treatments .

- Viral Infections : Clinical studies have established DAS's role in managing viral pneumonia and upper respiratory infections, showcasing its immunostimulatory effects that enhance host defense mechanisms against pathogens .

Summary of Research Findings

Propiedades

IUPAC Name |

4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHKMAIVPFVDNU-GPTWTFMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026359 | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786593-06-4 | |

| Record name | Dehydroandrographolide succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrographolide succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.